molecular formula C8H10ClNO B1517368 2-Chloro-3-isopropoxypyridine CAS No. 1105190-61-1

2-Chloro-3-isopropoxypyridine

Cat. No. B1517368
CAS RN: 1105190-61-1
M. Wt: 171.62 g/mol
InChI Key: BQCSJRADEZYOTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Chloro-3-isopropoxypyridine is a derivative of pyridine and is commonly used in a variety of chemical applications, including as an intermediate in the synthesis of pesticides, pharmaceuticals, and agrochemicals.


Molecular Structure Analysis

The molecular weight of 2-Chloro-3-isopropoxypyridine is 171.63 . The InChI code for this compound is 1S/C8H10ClNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 .


Chemical Reactions Analysis

2-Chloro-3-isopropoxypyridine is used in the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

2-Chloro-3-isopropoxypyridine is a liquid at room temperature . It is stored in a dry, sealed environment .

Scientific Research Applications

Pharmacology

2-Chloro-3-isopropoxypyridine: is utilized in pharmacology as a building block for the synthesis of various pharmacologically active compounds. Its properties as a CYP1A2 inhibitor suggest potential applications in the development of drugs that require modulation of this enzyme’s activity . The compound’s high gastrointestinal absorption and blood-brain barrier permeability also indicate its usefulness in creating central nervous system-active agents .

Material Science

In material science, 2-Chloro-3-isopropoxypyridine serves as a precursor in the synthesis of boronic acids, which are crucial for Suzuki-Miyaura cross-coupling reactions . These reactions are fundamental in creating polymers and novel materials with specific electronic and structural properties.

Agricultural Research

The compound’s derivatives are explored in agricultural research for their potential use in pesticide development . The boronic acid derivatives, for instance, are investigated for their role in creating new agrochemicals that can enhance crop protection strategies .

Biochemistry

In biochemistry, 2-Chloro-3-isopropoxypyridine is involved in studies related to enzyme inhibition and receptor binding. Its role as a CYP1A2 inhibitor is particularly significant in understanding drug metabolism and detoxification processes .

Environmental Science

Environmental science research utilizes 2-Chloro-3-isopropoxypyridine in the study of environmental pollutants. Its chemical properties are important in understanding the behavior of organic pollutants and their impact on ecosystems .

Analytical Chemistry

This compound is used in analytical chemistry for the development of analytical methods, such as chromatography and spectroscopy . It helps in the identification and quantification of substances within complex mixtures .

Industrial Applications

Industrially, 2-Chloro-3-isopropoxypyridine is employed in the synthesis of various industrial chemicals. It is particularly valuable in the chemical industry for the production of intermediates used in the manufacturing of dyes, resins, and other polymers.

Synthetic Organic Chemistry

Lastly, in synthetic organic chemistry, this compound is a versatile intermediate. It is used in the synthesis of complex organic molecules, contributing to the development of new synthetic routes and methodologies .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Borinic acids, a class of organoboron compounds to which 2-Chloro-3-isopropoxypyridine belongs, are being increasingly studied for their unique properties and reactivities . They are expected to find many novel applications in the future .

Mechanism of Action

Mode of Action

. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

properties

IUPAC Name

2-chloro-3-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCSJRADEZYOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652800
Record name 2-Chloro-3-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1105190-61-1
Record name 2-Chloro-3-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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